![molecular formula C21H19N3O4 B2861202 Ethyl 4-benzamido-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 941974-37-4](/img/structure/B2861202.png)
Ethyl 4-benzamido-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-benzamido-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. This compound is commonly used as a building block for the synthesis of other compounds, and its unique structure has led to many studies exploring its potential as a therapeutic agent.
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Research on compounds structurally related to Ethyl 4-benzamido-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has shown diverse synthetic routes and chemical transformations. For example, studies have described novel photochemical rearrangements of dihydro-1,3-thiazines, showcasing the reactivity and potential for generating new molecular structures through photolysis processes (Bhatia et al., 1998). Another study on the reactivity of oximes with ethyl glyoxylate demonstrated the formation of various heterocyclic compounds, indicating the versatility of reactions involving components similar to the ethyl ester functionality present in the target compound (Nikolaenkova et al., 2019).
Potential Biological Activities
The structural motif of this compound is reminiscent of compounds that have been evaluated for their biological activities. For instance, compounds with similar structures have been synthesized and tested as potential antimicrobial agents (Desai et al., 2007). Another study involved the synthesis and evaluation of antioxidant activities of some derivatives, highlighting the potential for these compounds to act as antioxidants (George et al., 2010).
properties
IUPAC Name |
ethyl 4-benzamido-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-3-28-21(27)19-16(22-20(26)15-10-5-4-6-11-15)13-18(25)24(23-19)17-12-8-7-9-14(17)2/h4-13H,3H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWCPYXUQMLERL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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